N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-11-16(27-3)18-19(13)28-20(22-18)21-17(23)5-4-12-29(24,25)15-9-7-14(26-2)8-10-15/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNIZIXTOFOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the modulation of specific receptors.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and SAR Insights
The compound’s structural uniqueness lies in its 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety and 4-(4-methoxyphenylsulfonyl)butanamide side chain. Key comparisons with analogous compounds include:
2.1. Benzothiazole Core Modifications
- Removal of Methoxy/Methyl Groups : Removal of the 4-methoxy and 7-methyl substituents from the benzothiazole ring reduces M4 PAM activity by ~50% (Table 3 in ). For example, the analogue N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (lacking both groups) shows diminished potency, highlighting the necessity of these substituents for receptor interaction .
- Benzothiazole Replacement : Substitution of the benzothiazole with a thiazolo[5,4-b]pyridine scaffold results in complete loss of activity, emphasizing the benzothiazole’s critical role in maintaining structural compatibility with the M4 allosteric site .
2.2. Side Chain Variations
- Sulfonyl Group Modifications : Replacement of the 4-methoxyphenylsulfonyl group with a 4-fluorophenylsulfonyl moiety (as in 4-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide ) reduces selectivity for M4 over other mAChR subtypes (M1, M3, M5) due to altered electronic and steric properties .
- Amide vs. Urea/Sulfonamide : Substitution of the butanamide linker with urea or sulfonamide groups (e.g., compound 35 in Table 2 of ) leads to weak or inactive profiles, underscoring the importance of the amide bond in stabilizing interactions with the receptor’s allosteric pocket .
Pharmacological and Pharmacokinetic Comparisons
Mechanistic Differentiation
- Allosteric Modulation vs. Orthosteric Agonism: Unlike non-selective orthosteric agonists (e.g., xanomeline), this compound avoids direct activation of the ACh binding site, reducing off-target effects such as gastrointestinal toxicity .
- Fold-Shift Activity: At 30 µM, the compound induces a 5–10-fold leftward shift in the ACh EC₅₀, indicative of strong positive cooperativity with endogenous ACh (Figure 2B in ). Analogues with bulkier sulfonyl groups (e.g., bromophenyl derivatives) exhibit reduced fold-shift values (<2-fold) .
Preclinical Efficacy
Key Research Findings and Limitations
- Advantages :
- Limitations :
- Sensitivity to structural modifications (e.g., urea/sulfonamide substitutions abolish activity).
- Requires co-application with ACh for full efficacy, limiting utility in low-ACh environments .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of muscarinic receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Research indicates that this compound acts primarily as a positive allosteric modulator of the M(4) muscarinic acetylcholine receptor. This modulation enhances the receptor's response to endogenous agonists, leading to various downstream effects in neural signaling pathways.
Key Findings:
- Potency and Efficacy : The compound has shown an effective concentration (EC50) of approximately 1.3 μM at the human M4 receptor, indicating its significant potency in enhancing receptor activity.
- Selectivity : It exhibits selectivity for the M4 receptor over other muscarinic subtypes, which is crucial for minimizing side effects associated with broader receptor activation.
Pharmacological Effects
The biological activity of this compound extends beyond receptor modulation. Several studies have highlighted its potential therapeutic effects:
- Neuroprotective Effects : In vivo studies suggest that the compound may provide neuroprotection in models of neurodegeneration, potentially through its action on cholinergic signaling pathways.
- Anti-inflammatory Properties : Preliminary data indicate that it may reduce inflammatory markers in various cellular models, suggesting a possible role in treating inflammatory diseases.
- Cognitive Enhancement : Given its action on the M(4) receptor, there is potential for cognitive enhancement applications, particularly in conditions like Alzheimer's disease.
Study 1: Efficacy in Animal Models
A study conducted on rats demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by maze tests. The compound was administered at a dosage of 10 mg/kg, leading to a marked increase in memory retention compared to control groups.
Study 2: In Vitro Analysis
In vitro assays using neuronal cell lines revealed that the compound significantly upregulated neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are essential for neuronal survival and growth. This suggests a mechanism through which the compound may exert neuroprotective effects.
Data Summary
The following table summarizes key pharmacological properties and findings related to this compound:
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| EC50 at M(4) Receptor | 1.3 μM |
| In Vivo Cognitive Improvement | Significant in maze tests (10 mg/kg) |
| Neuroprotective Mechanism | Upregulation of BDNF |
| Selectivity | High selectivity for M(4) over others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
